REACTION_CXSMILES
|
[OH-].[Na+].Cl[CH2:4][C:5]([OH:7])=[O:6].[CH:8](=[O:16])[C:9]1[C:10](=[CH:12][CH:13]=[CH:14][CH:15]=1)[OH:11].Cl>O>[CH:8]([C:9]1[CH:15]=[CH:14][CH:13]=[CH:12][C:10]=1[O:11][CH2:4][C:5]([OH:7])=[O:6])=[O:16] |f:0.1|
|
Name
|
|
Quantity
|
15.8 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)O
|
Name
|
|
Quantity
|
20.3 g
|
Type
|
reactant
|
Smiles
|
C(C=1C(O)=CC=CC1)=O
|
Name
|
|
Quantity
|
134 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
32 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Type
|
CUSTOM
|
Details
|
with magnetic stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
dissolution
|
Type
|
CUSTOM
|
Details
|
was pumped through the CMR (15 ml/minute; 170°-2° C.; 700 kPa)
|
Type
|
DISTILLATION
|
Details
|
After steam distillation
|
Type
|
CUSTOM
|
Details
|
to recover unreacted salicylaldehyde (6.0 g)
|
Type
|
TEMPERATURE
|
Details
|
the residue was cooled
|
Type
|
CUSTOM
|
Details
|
the product, m.p. 130°-1° C., crystallised
|
Type
|
FILTRATION
|
Details
|
filtered off
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
(7.9 g; 37% yield based on consumed salicylaldehyde)
|
Type
|
CUSTOM
|
Details
|
For a conventional preparation
|
Name
|
|
Type
|
|
Smiles
|
C(=O)C1=C(OCC(=O)O)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 37% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |